2-(Phenethylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide
CAS No.:
Cat. No.: VC18346881
Molecular Formula: C20H21N5O
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N5O |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 4-(3-methylanilino)-2-(2-phenylethylamino)pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C20H21N5O/c1-14-6-5-9-16(12-14)24-19-17(18(21)26)13-23-20(25-19)22-11-10-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H2,21,26)(H2,22,23,24,25) |
| Standard InChI Key | HHSFEUITVIKWDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
The compound’s structure is defined by a pyrimidine ring system with distinct substitutions:
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Position 2: A phenethylamino group (NCCC₆H₅).
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Position 4: An m-tolylamino group (NH-C₆H₄-CH₃).
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Position 5: A carboxamide functional group (CONH₂).
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁N₅O |
| Molecular Weight | 347.4 g/mol |
| SMILES | CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC=CC=C3 |
| InChI Key | HHSFEUITVIKWDQ-UHFFFAOYSA-N |
The carboxamide group enhances hydrogen-bonding potential, suggesting interactions with biological targets such as kinases or transcription factors .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step nucleophilic substitution reactions:
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Pyrimidine Core Formation: Condensation of thiourea derivatives with β-keto esters under acidic conditions to form the pyrimidine ring .
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Substitution Reactions:
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Carboxamide Functionalization: Hydrolysis of nitriles or direct amidification of carboxylic acids.
Example Protocol:
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Step 1: 2,4-Dichloropyrimidine-5-carboxylic acid is treated with phenethylamine in DMF at 80°C to yield 2-phenethylamino-4-chloropyrimidine-5-carboxylic acid .
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Step 2: The chloride at position 4 is displaced by m-toluidine using Pd-catalyzed cross-coupling .
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Step 3: Carboxylic acid is converted to carboxamide via EDCI/HOBt-mediated coupling with ammonium chloride.
Industrial-Scale Production
Industrial methods emphasize continuous flow reactors and catalytic optimization to improve yield (>75%) and purity (>98%) . Key challenges include minimizing byproducts like regioisomeric amines and ensuring scalability of palladium catalysts .
Biological Activities and Mechanisms
Kinase Inhibition
Pyrimidine derivatives are known kinase inhibitors, targeting CDK4/6, JAK, and STAT pathways . While direct data on this compound are scarce, structural analogs demonstrate:
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CDK4/6 Inhibition: IC₅₀ values of 10–100 nM in breast cancer models .
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JAK2 Modulation: Suppression of IL-6 signaling at 50–200 nM .
Immunomodulatory Effects
Related compounds inhibit STAT6, a transcription factor critical for Th2 differentiation . For example, AS1517499 (a pyrimidine-5-carboxamide analog) blocks IL-4-induced STAT6 activation with an IC₅₀ of 21 nM, reducing allergic responses .
Comparative Analysis with Structural Analogs
The phenethyl group in the target compound likely enhances cell membrane permeability compared to smaller substituents, as evidenced by logP values ~3.5.
Applications in Drug Discovery
Oncology
As a CDK4/6 inhibitor prototype, this compound could address resistance mechanisms in ER+ breast cancer . Combination studies with palbociclib (a marketed CDK4/6 inhibitor) are proposed to evaluate synergistic effects .
Autoimmune Diseases
STAT6 inhibition positions it as a candidate for asthma and atopic dermatitis . Preclinical models show reduced eosinophil infiltration and IgE levels at 10 mg/kg doses .
Targeted Protein Degradation
Structural features align with PROTAC design (Proteolysis-Targeting Chimeras). For example, conjugating the compound to E3 ligase ligands (e.g., thalidomide) may enable degradation of oncogenic kinases .
Future Directions
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